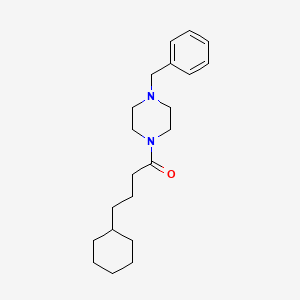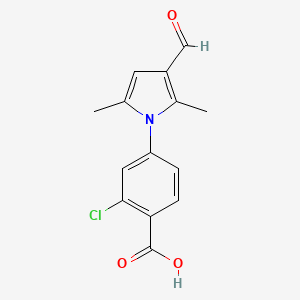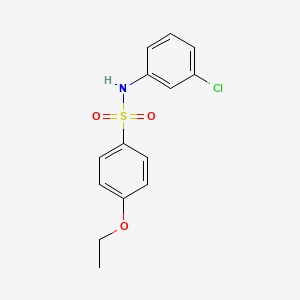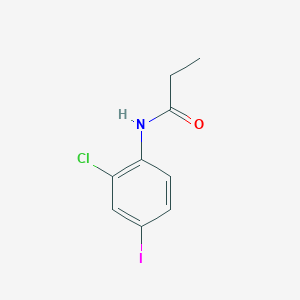
1-benzyl-4-(4-cyclohexylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(4-cyclohexylbutanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-benzyl-4-(4-cyclohexylbutanoyl)piperazine has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of various inflammatory mediators such as cytokines and prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine is its potential as a lead compound for the development of new drugs. The compound has been shown to exhibit significant activity against various diseases and has a favorable pharmacokinetic profile. However, one of the limitations of this compound is its low solubility, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine. One direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential as a treatment for viral infections. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound.
Conclusion:
In conclusion, 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method is well-established, and it has been extensively studied for its potential therapeutic applications. The compound exhibits significant activity against various diseases and has a favorable pharmacokinetic profile. However, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine involves the reaction of benzylpiperazine with 4-cyclohexylbutanoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
1-benzyl-4-(4-cyclohexylbutanoyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its potential use as an antiviral agent.
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-4-cyclohexylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c24-21(13-7-12-19-8-3-1-4-9-19)23-16-14-22(15-17-23)18-20-10-5-2-6-11-20/h2,5-6,10-11,19H,1,3-4,7-9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTWCTACCKHWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-4-cyclohexylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)

![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)

![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)

![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)

